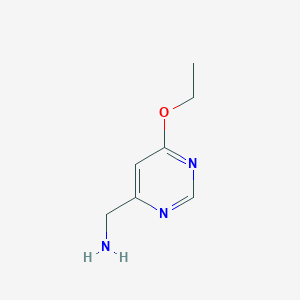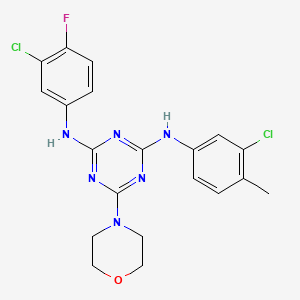
2-(2-fluorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide, also known as FPhECPAM, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of amides and is commonly used as a tool compound to investigate the role of specific receptors in the brain.
Applications De Recherche Scientifique
Photoreactions and Drug Metabolism
Research on similar compounds, such as flutamide, has shown that their photoreactions can vary significantly based on the solvent, potentially leading to different metabolic products and interactions within biological systems. Studies have identified the formation of specific metabolites and the mechanisms behind their generation, which could provide insights into how 2-(2-fluorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide might behave under similar conditions (Watanabe et al., 2015).
Chemoselective Acetylation
The chemoselective acetylation process has been explored for the synthesis of various compounds, including those related to antimalarial drugs. By understanding the optimal conditions and mechanisms for selective acetylation, researchers can potentially apply these findings to the synthesis of 2-(2-fluorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide derivatives with specific properties (Magadum & Yadav, 2018).
Inhibitors of Ribonucleotide Reductase
Compounds structurally related to 2-(2-fluorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide have been synthesized as potential inhibitors of ribonucleotide reductase, highlighting their potential application in cancer therapy through the inhibition of DNA synthesis in rapidly dividing cells (Farr et al., 1989).
Synthesis and Characterization
The synthesis and characterization of novel compounds similar to 2-(2-fluorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide have been conducted to explore their potential applications. These studies often focus on understanding the physical and chemical properties that could influence their use in various fields, including pharmacology and materials science (Man-li, 2008).
Antioxidant and Radical Scavenging Activities
Research into the antioxidant and radical scavenging activities of phenolic compounds provides a basis for investigating similar properties in 2-(2-fluorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide. Such properties are crucial for pharmaceutical applications, particularly in reducing oxidative stress and inflammation (Dinis et al., 1994).
Optical Properties and Indicator Applications
The optical properties and potential use as pH indicators of orcinolic derivatives have been explored, suggesting that similar compounds, including 2-(2-fluorophenoxy)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acetamide, could have applications in chemical sensing and environmental monitoring (Wannalerse et al., 2022).
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO4/c17-13-5-1-2-6-14(13)21-11-15(20)18-12-16(22-10-9-19)7-3-4-8-16/h1-2,5-6,19H,3-4,7-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTIAERZSOHAOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)COC2=CC=CC=C2F)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2434924.png)
![2-phenyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2434925.png)
![N-[[(2R,3S)-2-Tert-butyloxolan-3-yl]methyl]-2-chloropropanamide](/img/structure/B2434927.png)
![N-[(1,1-Dioxo-2,3-dihydro-1-benzothiophen-5-yl)methyl]prop-2-enamide](/img/structure/B2434928.png)

![[(5-Methyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)


![2-((4-(trifluoromethyl)benzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2434939.png)


![2,4-Diphenyl-5,6-dihydrobenzo[h]quinoline](/img/structure/B2434942.png)
![(E)-N-[(4-Cyano-3-methoxyphenyl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2434945.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2434947.png)